2-Ethyl-3,5-dimethylpyrazine

Catalog No.
S1492640
CAS No.
27043-05-6
M.F
C8H12N2
M. Wt
136.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-3,5-dimethylpyrazine

CAS Number

27043-05-6

Product Name

2-Ethyl-3,5-dimethylpyrazine

IUPAC Name

2-ethyl-3,5-dimethylpyrazine

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3

InChI Key

JZBCTZLGKSYRSF-UHFFFAOYSA-N

SMILES

CCC1=NC=C(N=C1C)C

solubility

soluble in water, oils, organic solvents
miscible at room temperature (in ethanol)

Synonyms

2-ethyl-3,5-dimethylpyrazine

Canonical SMILES

CCC1=NC=C(N=C1C)C

The exact mass of the compound 2-Ethyl-3,5-dimethylpyrazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water, oils, organic solventsmiscible at room temperature (in ethanol)soluble in water, oils, organic solventsmiscible at room temperature (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Ethyl-3,5-dimethylpyrazine (CAS 27043-05-6) is a high-impact, nitrogen-containing heterocyclic aromatic compound heavily utilized in the flavor, fragrance, and food additive industries. Characterized by its pronounced roasted, cocoa, and nutty sensory profile, this alkylpyrazine serves as a critical trace-level formulation ingredient. From a procurement standpoint, its value is dictated by its ultra-low sensory detection threshold and its physical stability, featuring a boiling point of 180–182 °C that facilitates retention during thermal processing. Industrial buyers typically source this compound to achieve authentic roasted notes in baked goods, beverages, and savory matrices where lower-molecular-weight analogs fail to provide sufficient aromatic persistence or require uneconomical dosing levels [1].

Substituting 2-ethyl-3,5-dimethylpyrazine with more common, less expensive analogs like 2,5-dimethylpyrazine or 2,3,5-trimethylpyrazine frequently leads to formulation failure due to drastic differences in sensory potency and volatility. Because pyrazine odor thresholds vary logarithmically with specific alkyl substitution patterns, a generic substitute often requires hundreds of times the dosage to achieve a comparable aromatic intensity, which can introduce off-notes, chemical bitterness, and solvent-like artifacts into the final product. Furthermore, the lower boiling points of simpler pyrazines result in rapid flash-off during high-heat processing (such as baking or extrusion), meaning the flavor profile degrades before the product reaches the consumer. Consequently, exact procurement of 2-ethyl-3,5-dimethylpyrazine is mandatory for thermally processed goods requiring stable, high-fidelity roasted or cocoa profiles[1].

Aqueous Odor Detection Threshold and Formulation Efficiency

Sensory evaluations of alkylpyrazines demonstrate that specific alkylation patterns drastically alter detection limits. In aqueous solutions, 2-ethyl-3,5-dimethylpyrazine exhibits an odor detection threshold of 1 ppb. In contrast, the closely related 2,3,5-trimethylpyrazine requires 400 ppb to be detected, and 2,5-dimethylpyrazine requires 800 ppb [1]. This logarithmic difference in potency means that 2-ethyl-3,5-dimethylpyrazine can deliver the target roasted/cocoa notes at a fraction of the mass.

Evidence DimensionAqueous Odor Detection Threshold
Target Compound Data1 ppb
Comparator Or Baseline2,3,5-Trimethylpyrazine (400 ppb)
Quantified Difference400-fold lower detection threshold for the target compound
ConditionsAqueous solution sensory assay

Enables formulators to achieve target sensory profiles at drastically lower inclusion rates, optimizing raw material procurement volumes and reducing chemical load.

Thermal Stability and Volatility During Processing

The retention of flavor compounds during thermal processing is heavily dependent on their boiling points. 2-Ethyl-3,5-dimethylpyrazine possesses a boiling point of 180–182 °C, which is significantly higher than simpler in-class substitutes such as 2,5-dimethylpyrazine (boiling point ~155 °C) [1]. This elevated boiling point reduces flash-off and volatilization losses during high-temperature manufacturing steps like baking, roasting, or spray-drying, ensuring that the intended aromatic profile survives the production workflow and remains stable in the final matrix.

Evidence DimensionBoiling Point / Thermal Volatility
Target Compound Data180–182 °C
Comparator Or Baseline2,5-Dimethylpyrazine (~155 °C)
Quantified Difference~25–27 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Ensures superior retention of volatile components during high-temperature manufacturing, minimizing flavor loss and the need for costly over-dosing.

Odor Activity Value (OAV) Dominance in Complex Matrices

In quantitative analyses of complex fermented or roasted matrices, 2-ethyl-3,5-dimethylpyrazine consistently emerges as the dominant sensory driver. Studies utilizing ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and sensory analysis show that while compounds like 2,3,5,6-tetramethylpyrazine may be present in much higher absolute concentrations, 2-ethyl-3,5-dimethylpyrazine yields the highest Odor Activity Value (OAV) due to its extreme potency[1]. This proves that its sensory contribution outpaces its physical concentration.

Evidence DimensionOdor Activity Value (OAV) contribution
Target Compound DataHighest OAV (primary roasted aroma driver)
Comparator Or Baseline2,3,5,6-Tetramethylpyrazine (Highest physical concentration but lower OAV)
Quantified DifferenceDominant sensory impact despite lower absolute physical concentration
ConditionsUPLC-MS/MS and descriptive sensory analysis in complex matrices

Demonstrates that procurement should be based on functional sensory yield (OAV) rather than bulk concentration, justifying the selection of this specific high-impact pyrazine.

High-Temperature Bakery and Extruded Snack Formulation

Because of its 180–182 °C boiling point and 400-fold greater potency compared to trimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine is the preferred choice for baked goods and extruded snacks. It survives the thermal processing steps that strip away lower-molecular-weight pyrazines, ensuring a stable, lingering roasted or nutty flavor in the final packaged product [1].

Premium Cocoa and Coffee Flavor Reconstruction

In the synthesis of artificial or enhanced coffee and chocolate flavorings, matching the exact Odor Activity Value (OAV) of natural roasted matrices is critical. The distinct 1 ppb aqueous detection threshold of 2-ethyl-3,5-dimethylpyrazine allows flavor chemists to accurately reconstruct the earthy, roasted core of premium cocoa and coffee without introducing the chemical bitterness associated with overdosing weaker pyrazine analogs [2].

Savory Matrix and Fermented Product Enhancement

For complex savory applications, including soy sauce and meat analogs, 2-ethyl-3,5-dimethylpyrazine provides the necessary roasted top-notes. Its ability to dominate the sensory profile at trace concentrations prevents the disruption of the delicate balance of other formulation ingredients, making it a highly efficient additive for industrial-scale savory flavor compounding [3].

Physical Description

colourless to slightly yellow liquid with a toasted nut, chocolaty, sweet woody odour
colourless to slightly yellow liquid

XLogP3

1.5

Density

0.950-0.980
0.952-0.961

UNII

R182EY5L8C

GHS Hazard Statements

Aggregated GHS information provided by 1596 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 1596 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1595 of 1596 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13925-07-0

Wikipedia

2-ethyl-3,5-dimethylpyrazine

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Pyrazine, 2-ethyl-3,5-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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